molecular formula C19H22FN3O3S B11154430 Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate

Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate

Cat. No.: B11154430
M. Wt: 391.5 g/mol
InChI Key: ONLJRSHQPJIXRR-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

The synthesis of Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression that may be beneficial in the treatment of certain diseases.

Comparison with Similar Compounds

Ethyl 4-({[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C19H22FN3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H22FN3O3S/c1-3-26-19(25)23-10-8-15(9-11-23)22-17(24)16-12(2)21-18(27-16)13-4-6-14(20)7-5-13/h4-7,15H,3,8-11H2,1-2H3,(H,22,24)

InChI Key

ONLJRSHQPJIXRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=C(S2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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